molecular formula C11H22N2O3 B2700867 Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate CAS No. 1824327-48-1

Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate

Cat. No. B2700867
CAS RN: 1824327-48-1
M. Wt: 230.308
InChI Key: YYBHELFYBPYVJF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate is a tert-butyl ester derivative of 2-(1-aminoethyl)morpholine-4-carboxylic acid . It is an important intermediate in the synthesis of pharmaceutical compounds and agrochemicals . This compound is commonly used in the field of organic chemistry as a building block for the synthesis of various biologically active molecules .


Synthesis Analysis

The synthesis of Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate involves the use of 2-(1-aminoethyl)morpholine-4-carboxylic acid as an intermediate . The exact synthesis process is not detailed in the available resources, but it is likely to involve esterification with tert-butyl alcohol.


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate is C11H22N2O3 . The InChI code for this compound is 1S/C11H22N2O3/c1-8(12)9-7-13(5-6-15-9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 .

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate is a chemical of interest in various synthetic and medicinal chemistry applications due to its versatile functional groups and structural features. This compound, with its morpholine ring and tert-butyl group, serves as a pivotal building block in organic synthesis, contributing to the development of pharmacologically active molecules and novel chemical entities.

Novel Synthesis Approaches : Research has focused on developing novel synthesis methods for morpholine derivatives, including tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate. For example, one study described the diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, showcasing a new route to morpholine derivatives with potential applications in drug development and material science (D’hooghe et al., 2006).

Antimalarial Drug Development : Another significant application is in antimalarial drug development. The compound has been utilized in the synthesis of N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline antimalarial candidate. This research highlights the importance of tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate derivatives in creating effective and affordable antimalarial therapies, addressing a critical need in global health (O’Neill et al., 2009).

Tert-Butyloxycarbonylation Reagent Development : The compound's tert-butyl group is instrumental in the development of tert-butoxycarbonylation reagents. These reagents are crucial in protecting amino groups during peptide synthesis, underscoring the compound’s utility in synthesizing biologically active peptides and proteins (Saito et al., 2006).

Safety and Hazards

Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate is classified as an irritant . It is recommended to avoid prolonged exposure, not to breathe the vapor, and to use caution when handling . In case of contact with skin or eyes, or inhalation of vapor or mist, it is advised to wash thoroughly after handling .

properties

IUPAC Name

tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8(12)9-7-13(5-6-15-9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBHELFYBPYVJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCO1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate

CAS RN

1824327-48-1
Record name tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate
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